The synthesis of SYR-472 succinate involves several key steps, which include the formation of the active pharmaceutical ingredient from its precursors. The manufacturing process typically employs techniques such as:
Detailed technical specifications regarding the synthesis are often proprietary, but the process has been validated through various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy to ensure purity and structural integrity .
The molecular formula of SYR-472 succinate is , with a molecular weight of approximately 475.47 g/mol . The structure features a fluorinated aromatic ring and a piperidine moiety, which contribute to its biological activity.
Key structural data includes:
SYR-472 succinate undergoes specific chemical reactions that are crucial for its pharmacological activity. The primary reaction involves its interaction with dipeptidyl peptidase-4, where it acts as a reversible inhibitor:
The compound exhibits selectivity over related enzymes, showing over 10,000-fold selectivity against dipeptidyl peptidase-8 and dipeptidyl peptidase-9 .
The mechanism of action of SYR-472 succinate primarily involves the inhibition of dipeptidyl peptidase-4. This inhibition results in increased levels of incretin hormones, which promote insulin secretion in response to meals while suppressing glucagon release:
Clinical studies have demonstrated that trelagliptin provides sustained efficacy with its once-weekly dosing regimen .
Key physical and chemical properties of SYR-472 succinate include:
Additional analyses such as infrared spectroscopy and ultraviolet-visible spectrophotometry confirm the identity and purity of the compound .
SYR-472 succinate is primarily used in clinical settings for:
Research continues into its potential cardiovascular benefits and effects on beta-cell survival, which may expand its applications beyond glycemic control .
SYR-472 succinate (trelagliptin succinate) is a structurally optimized dipeptidyl peptidase-4 (DPP-4) inhibitor developed as a once-weekly oral therapeutic for type 2 diabetes mellitus (T2DM). Its chemical designation is 2-((6-((3R)-3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile monosuccinate. This molecule evolved from alogliptin through strategic fluorination at the 5-position of the cyanobenzyl group, enhancing both target affinity and pharmacokinetic durability compared to its predecessor [6] [9].
SYR-472 functions as a competitive antagonist at the DPP-4 active site, binding reversibly to the catalytic triad (Ser630, His740, Asp708) within the α/β hydrolase domain. Biochemical assays demonstrate exceptional potency against human DPP-4, with a reported IC₅₀ of 4.2 nM in plasma samples. This exceeds the inhibitory activity of reference compounds alogliptin (IC₅₀ ≈ 16.8 nM) and sitagliptin (IC₅₀ ≈ 50.4 nM) by approximately 4-fold and 12-fold, respectively [3] [8]. Enzyme kinetic analyses confirm classical competitive inhibition patterns, where SYR-472 competes directly with natural substrates like glucagon-like peptide-1 (GLP-1) for occupancy of the catalytic cleft without altering the enzyme’s maximal velocity (Vmax) [3].
A defining pharmacological feature is its prolonged target engagement despite reversible binding. Dissociation half-life (t½, dissociation) studies reveal SYR-472 remains bound to DPP-4 for approximately 30 minutes after formation of the enzyme-inhibitor complex. This contrasts sharply with faster-dissociating agents like sitagliptin (t½, dissociation < 5 minutes). The extended residency time arises from extensive non-covalent interactions within the S2 pocket of DPP-4, particularly involving the fluorinated benzyl group, as confirmed by X-ray crystallography [3]. This slow-offset kinetic profile enables sustained target coverage, underpinning its once-weekly dosing regimen in humans. Post-administration studies show >80% DPP-4 inhibition persists at 24 hours in canine models after a single 7 mg/kg dose, correlating with observed pharmacodynamic effects [8] [9].
Table 1: Kinetic Parameters of SYR-472 Against DPP-4
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ (Human DPP-4) | 4.2 nM | Human plasma assay [3] |
IC₅₀ (Rat DPP-4) | 9.7 nM | Rat plasma assay [8] |
Selectivity (DPP-8/9) | >10,000-fold | Comparative IC₅₀ analysis [3] |
Dissociation t₁/₂ | ~30 minutes | Recombinant human DPP-4 [3] |
By inhibiting DPP-4-mediated cleavage, SYR-472 significantly elevates bioactive GLP-1(7-36) amide concentrations. Pharmacodynamic studies in ob/ob mice demonstrate a 19.3% reduction in glucose AUC0–120min during oral glucose tolerance tests (OGTT) following a single 3 mg/kg dose, directly attributable to enhanced incretin activity. Chronic administration (10 mg/kg once weekly for 8 weeks) further reduced fasting blood glucose by 16.8% versus controls and amplified glucose-stimulated insulin secretion, evidenced by a 1.7-fold increase in insulin AUC0–120min [8] [9]. Notably, SYR-472 modifies the circadian rhythm of GLP-1, maintaining elevated fasting and postprandial levels over 24 hours, unlike short-acting inhibitors which primarily affect prandial peaks [10].
SYR-472 equivalently protects GIP from N-terminal degradation, extending its half-life from approximately 5-7 minutes to >30 minutes. This dual incretin stabilization drives glucose-dependent insulin secretion while suppressing glucagon release. Importantly, the glucose-dependence of these effects minimizes hypoglycemia risk, as confirmed in phase 2 trials where no drug-related hypoglycemia was reported [1] [6]. The integrated incretin effect translates to clinically significant HbA1c reductions: in a 12-week randomized trial, SYR-472 100mg and 200mg weekly doses decreased HbA1c by -0.54% and -0.55% respectively (placebo-adjusted), with dose-dependent efficacy up to 100mg [1].
SYR-472 exhibits exceptional selectivity for DPP-4 over structurally related serine proteases, mitigating off-target toxicity risks:
This selectivity profile arises from specific interactions with DPP-4’s Glu205/Glu206 "electrostatic latch" and S2 hydrophobic subsite, regions less conserved in off-target proteases. Molecular docking confirms the fluorobenzyl group’s optimal occupancy of the DPP-4 S1 pocket, a steric requirement not fulfilled in DPP-8/9 [3] [10].
Table 2: Selectivity Profile of SYR-472 Across Related Proteases
Enzyme Target | IC₅₀ Value | Fold-Selectivity vs. DPP-4 |
---|---|---|
DPP-4 (Human) | 4.2 nM | 1 (Reference) |
DPP-8 | >100,000 nM | >23,809 |
DPP-9 | >100,000 nM | >23,809 |
FAPα | >100,000 nM | >23,809 |
PEP | >100,000 nM | >23,809 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1